6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10(2)21-14-9-8-13-16-17-15(19(13)18-14)11-4-6-12(20-3)7-5-11/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACPEMFLYHONQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its antiproliferative properties and other therapeutic potentials.
The synthesis of 6-(isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps including cyclization reactions. The compound can be synthesized from hydrazine derivatives and isothiocyanates to form the triazole ring, followed by further modifications to introduce the isopropylthio and methoxyphenyl groups.
Chemical Structure
- IUPAC Name : 6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Molecular Formula : C15H16N4OS
- Molecular Weight : 300.37 g/mol
Antiproliferative Activity
The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma) cell lines. The following table summarizes the antiproliferative effects observed:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.008 |
| HT-1080 | 0.012 |
| SGC-7901 | 0.014 |
These values indicate that the compound is comparable to established chemotherapeutic agents such as combretastatin A-4 (CA-4), which is known for its potent anticancer properties .
The mechanism by which this compound exerts its biological effects appears to involve:
- Tubulin Polymerization Inhibition : The compound effectively inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division.
- Cell Cycle Arrest : Investigations have shown that it causes cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazolo-pyridazine derivatives. Notably:
- A study demonstrated that compounds with similar structures exhibited moderate to potent antiproliferative activity against various cancer cell lines. The introduction of different substituents on the triazole ring significantly affected their biological activity .
- Another research highlighted the importance of structural modifications in enhancing the efficacy of these compounds against specific cancer types .
Scientific Research Applications
Structure and Composition
The chemical structure of 6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄OS
- Molecular Weight : 286.38 g/mol
- IUPAC Name : 6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
This compound features a triazole ring fused with a pyridazine moiety, which is known for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit promising anticancer properties. For instance, research on triazolo-pyridazines has shown their ability to inhibit key enzymes involved in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance potency against various cancer cell lines .
Inhibition of Indoleamine 2,3-Dioxygenase 1
Another significant application is in the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune evasion by tumors. Compounds based on the triazolo-pyridazine scaffold have demonstrated effective inhibition of IDO1 activity, leading to enhanced immune response against cancer cells. These findings underscore the potential of this compound class in cancer immunotherapy .
Fungicidal Activity
The compound has also been explored for its fungicidal properties. Patents describe formulations containing triazolo-pyridazines that are effective against plant pathogenic fungi. The application of these compounds in agricultural settings could lead to the development of novel fungicides that are less harmful to the environment compared to traditional agents .
Neuroprotective Effects
Emerging research suggests that derivatives of triazolo-pyridazines may possess neuroprotective effects. Studies indicate that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, making them candidates for treating neurodegenerative diseases .
Table: Summary of Research Findings on Triazolo-Pyridazines
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparisons
Key Observations:
- Electron-Donating Groups (Position 3) : The 4-methoxyphenyl group in the target compound may enhance binding to PDE4’s hydrophobic pocket, similar to compound 18 ’s dimethoxyphenyl group .
- Thioether vs. Hydrazinyl (Position 6) : The isopropylthio group in the target compound likely improves metabolic stability compared to hydrazinyl derivatives (e.g., 4e ) but may reduce solubility .
- Selectivity : Bulky substituents (e.g., tetrahydrofuran-3-yloxy in 18 ) enhance PDE4 isoform selectivity, suggesting the target’s isopropylthio group could similarly fine-tune selectivity .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
*logP values estimated based on substituent contributions.
Key Insights:
- Derivatives with heterocyclic amines (e.g., pyrrolidinyl in ) exhibit better solubility, highlighting trade-offs between lipophilicity and bioavailability.
Q & A
Q. How can cross-disciplinary approaches enhance understanding of this compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
